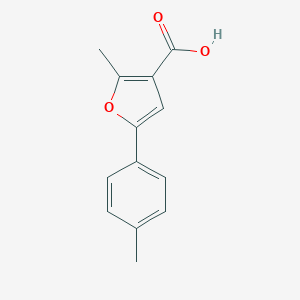

2-Methyl-5-(4-methylphenyl)-3-furoic acid

Vue d'ensemble

Description

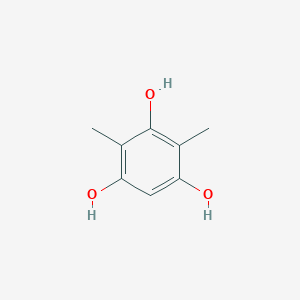

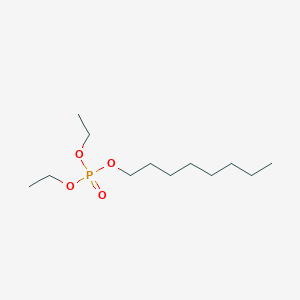

2-Methyl-5-(4-methylphenyl)-3-furoic acid (also known as MMPF) is an organic acid and a derivative of furan. It is an aromatic heterocyclic compound with a five-membered ring and two methyl substituents. MMPF has been studied extensively for its biochemical and physiological effects, as well as its potential applications in scientific research.

Applications De Recherche Scientifique

Biocatalytic Production for Bio-Based Polymers : A study by Yuan et al. (2019) discusses the biocatalytic production of 2,5-furandicarboxylic acid, a sustainable alternative to petroleum-derived terephthalic acid, which could be significant for bio-based polymers (Yuan et al., 2019).

Antifungal Activity : Research by Porretta et al. (1987) shows that 2-methyl-5-aryl-3-furoic acids exhibit promising antifungal activity, although they have poor antibacterial properties (Porretta et al., 1987).

Food Safety and Quality Control : A method for determining furanic compounds in honey and vegetable oils, with implications for food safety and quality control, was developed by Wong et al. (2012) (Wong et al., 2012).

Potential Pharmaceutical Agents : The synthesis of derivatives such as methyl 5-deoxy-3-C-hydroxymethyl-2,3-O-isopropylidene--DL-lyxo-furanoside and ribofuranoside, which have potential as pharmaceutical agents, was reported by Kinoshita and Miwa (1978) (Kinoshita & Miwa, 1978).

Spectroscopic Properties : Masamune et al. (1975) presented a convenient method for the synthesis of 5-substituted 2,5-dihydro-2-furoic acids, yielding compounds with interesting spectroscopic properties (Masamune et al., 1975).

Synthesis of Furan-Containing Natural Products : Beese and Keay (1991) discussed a simple method for preparing 2-silylated 3-furoic acids, relevant in the synthesis of furan-containing natural products (Beese & Keay, 1991).

Forensic Analysis : The determination of furanic compounds in honey and honeydew samples by Nozal et al. (2001) suggests applications in forensic analysis (Nozal et al., 2001).

Insulin Receptor Activators : Chou et al. (2006) demonstrated the selective synthesis of 3-aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids, potential insulin receptor activators (Chou et al., 2006).

Mécanisme D'action

Target of Action

It is known that many similar compounds interact with various enzymes and receptors in the body, influencing a range of biological processes .

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .

Biochemical Pathways

Similar compounds have been shown to influence a variety of pathways, including those involved in inflammation, cell proliferation, and apoptosis .

Pharmacokinetics

Similar compounds are typically well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Similar compounds have been shown to have a variety of effects, including anti-inflammatory, anticancer, and antioxidant activities .

Action Environment

The action, efficacy, and stability of 2-Methyl-5-(4-methylphenyl)-3-furoic acid can be influenced by a variety of environmental factors, including temperature, pH, and the presence of other compounds . For example, certain conditions may enhance or inhibit the compound’s activity, alter its stability, or affect its ability to reach its targets.

Safety and Hazards

Propriétés

IUPAC Name |

2-methyl-5-(4-methylphenyl)furan-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-8-3-5-10(6-4-8)12-7-11(13(14)15)9(2)16-12/h3-7H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJLHTFFOPYRMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(O2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383368 | |

| Record name | 2-methyl-5-(4-methylphenyl)-3-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111787-86-1 | |

| Record name | 2-methyl-5-(4-methylphenyl)-3-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.